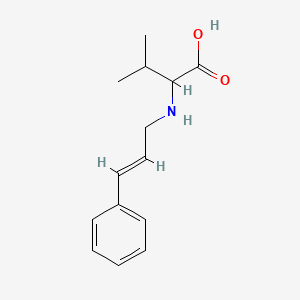

N-cinnamylvaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cinnamylvaline is a compound that is not directly mentioned in the provided papers, but it can be inferred to be related to the field of chiral ligands and organic synthesis. The papers provided discuss related compounds and reactions that involve cinnamyl groups and their applications in synthesis and biological activity.

Synthesis Analysis

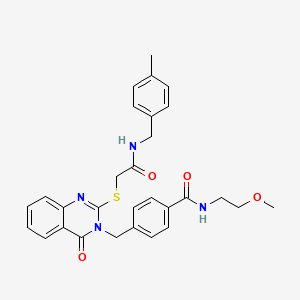

The first paper discusses the synthesis of chiral phosphine-internal olefin hybrid type ligands, specifically N-1-adamantyl-N-cinnamylaniline derivatives. These compounds were synthesized and showed high enantioselectivities when used in palladium-catalyzed asymmetric allylic alkylation of indoles, with enantioselectivities reaching up to 98% ee . This indicates that similar synthetic strategies could potentially be applied to the synthesis of this compound, aiming for high chiral purity in the final product.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the structure of N-cinnamylaniline derivatives is mentioned. These derivatives possess C(aryl)-N(amine) bond axial chirality , which is a structural feature that could influence the molecular interactions and reactivity of this compound. The chirality is a crucial aspect of the molecular structure that can affect the compound's application in asymmetric synthesis.

Chemical Reactions Analysis

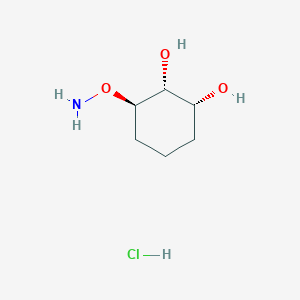

The second paper describes the ene reaction of nitrosocarbonyl mesitylene with cinnamyl alcohol, leading to the formation of 5-hydroxy-isoxazolidine . This reaction showcases the reactivity of cinnamyl alcohol, which is a related compound to this compound. The ability of cinnamyl groups to participate in such reactions could imply that this compound may also undergo similar chemical transformations, potentially leading to the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the papers do discuss the properties of related compounds. For instance, the synthesized 5-acetoxy-isoxazolidine, derived from the ene reaction with cinnamyl alcohol, serves as a synthon for further chemical modifications . This suggests that the physical and chemical properties of compounds containing the cinnamyl moiety can be manipulated through chemical synthesis to achieve desired reactivity and biological activity.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Antimycobacterial Activity

Cinnamaldehyde has demonstrated significant antimycobacterial activity, comparable to ethambutol, a first-line anti-tuberculosis antibiotic. The cell membrane stress sensing and envelope preserving systems are activated in Mycobacterium tuberculosis cells exposed to cinnamaldehyde, indicating a potential mechanism of action for its antimicrobial effects (Sawicki et al., 2018).

Modulation of Biological Membranes

Phosphatidylethanolamine Binding

Studies on cinnamycin (Ro 09-0198), a tetracyclic peptide antibiotic related to cinnamaldehyde, reveal its specific binding to phosphatidylethanolamine (PE) in biological membranes. This interaction is important for monitoring the transbilayer movement of PE during cell division and apoptosis, indicating the potential for N-cinnamylvaline and related compounds to affect membrane dynamics and cellular processes (Machaidze et al., 2002).

Antioxidant and Anti-inflammatory Properties

Cardioprotective Effects

Cinnamic acid and cinnamic aldehyde, structurally related to this compound, have shown cardioprotective effects in rat models of ischemic myocardial injury. This protection is attributed to their antioxidant and anti-inflammatory properties, suggesting a potential area of research for this compound in cardiovascular health (Song et al., 2013).

Anticancer Potential

HDAC Enzyme Inhibition

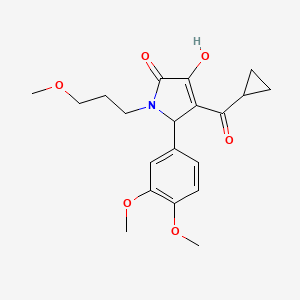

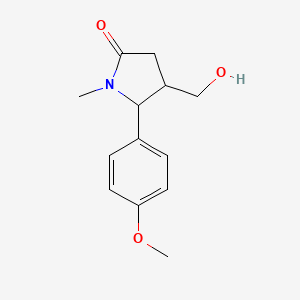

Novel bio-isosters of cinnamyl sulfonamide hydroxamate, structurally related to this compound, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. The hydroxamate derivatives of cinnamyl sulfonamide are reported inhibitors of the HDAC enzyme, indicating potential anticancer activity through enzyme inhibition and activation of the intrinsic mitochondrial apoptotic pathway (Reddy et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds such as synthetic cinnamides and cinnamates have been shown to exhibit antimicrobial activity, suggesting potential targets within pathogenic fungi and bacteria .

Mode of Action

Related compounds have been shown to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the microbial cell wall or membrane, leading to cell death .

Biochemical Pathways

It’s worth noting that similar compounds have been associated with the kynurenine pathway, which plays a pivotal role in various neurologic and psychiatric diseases as well as inflammatory bowel disease .

Result of Action

Similar compounds have been associated with various effects, such as inducing intracellular acidosis in vascular endothelial cells, inhibiting nitric oxide and prostacyclin generation, and producing proatherogenic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets.

Eigenschaften

IUPAC Name |

3-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(2)13(14(16)17)15-10-6-9-12-7-4-3-5-8-12/h3-9,11,13,15H,10H2,1-2H3,(H,16,17)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVKXHHHEIEDHS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)NC/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)

![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2537154.png)

![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)

![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)